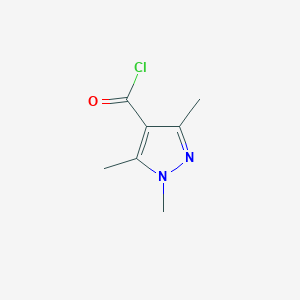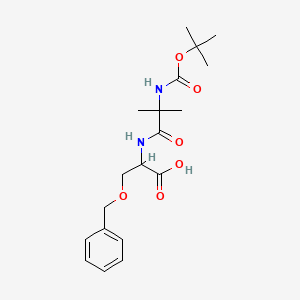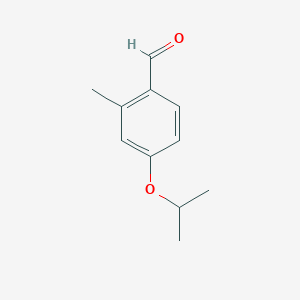
1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R7232 is a small molecule drug that acts as a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. Inhibiting cholesteryl ester transfer protein can effectively lower low-density lipoprotein cholesterol levels and increase high-density lipoprotein cholesterol levels in human plasma, making R7232 a promising therapeutic agent for cardiovascular diseases .
Preparation Methods
The preparation of R7232 involves several synthetic routes and reaction conditions. One common method includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide. This process involves the use of various intermediates and reagents under controlled conditions to achieve the desired product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
R7232 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of R7232, while substitution reactions may result in the formation of various substituted analogs .
Scientific Research Applications
R7232 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism. In biology, R7232 is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, it is being explored as a potential therapeutic agent for the treatment of hyperlipidemias and other cardiovascular diseases . Additionally, R7232 has applications in the pharmaceutical industry for the development of new drugs targeting cholesteryl ester transfer protein.
Mechanism of Action
The mechanism of action of R7232 involves the inhibition of cholesteryl ester transfer protein. Cholesteryl ester transfer protein is a single-chain protein that interacts with lipoproteins, including high-density lipoproteins and low-density lipoproteins. By inhibiting cholesteryl ester transfer protein, R7232 prevents the transfer of cholesteryl esters and triglycerides between lipoproteins, leading to a decrease in low-density lipoprotein cholesterol levels and an increase in high-density lipoprotein cholesterol levels. This mechanism is beneficial for reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
R7232 is unique compared to other cholesteryl ester transfer protein inhibitors due to its specific molecular structure and binding affinity. Similar compounds include other cholesteryl ester transfer protein inhibitors such as anacetrapib, evacetrapib, and dalcetrapib. While these compounds also inhibit cholesteryl ester transfer protein, R7232 has shown distinct pharmacokinetic properties and efficacy in preclinical studies . The uniqueness of R7232 lies in its ability to effectively inhibit cholesteryl ester transfer protein with minimal side effects, making it a promising candidate for further development.
Properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNVZQRBSDFSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545618 |
Source


|
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98298-63-6 |
Source


|
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)




![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)
